3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-3-amine, 5-[[4-(trifluoromethyl)phenyl]methoxy]- is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound features a pyrazole ring substituted with a trifluoromethyl group and a methoxy group, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazol-3-amine and 4-(trifluoromethyl)benzaldehyde.
Reaction Steps: The reaction involves the formation of an intermediate Schiff base followed by reduction to yield the final product.
Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: Purification steps include recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various nucleophiles are used under specific conditions to achieve these reactions.
Major Products: The major products include oxo derivatives, amine derivatives, and various substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block in the design of bioactive molecules.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain.
Mechanism: The exact mechanism of action depends on the specific biological target and pathway involved.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole derivatives, such as 3-(trifluoromethyl)-1H-pyrazol-5-amine and 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)pyrazole.
Uniqueness: The presence of the trifluoromethyl group and methoxy group in 1H-Pyrazol-3-amine, 5-[[4-(trifluoromethyl)phenyl]methoxy]- confers unique chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C11H10F3N3O |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)8-3-1-7(2-4-8)6-18-10-5-9(15)16-17-10/h1-5H,6H2,(H3,15,16,17) |
InChI Key |
QKXVLZAMLWZXKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NNC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.